molecular formula C14H19NO4 B3154533 tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 778617-61-1

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3154533
CAS No.: 778617-61-1
M. Wt: 265.3 g/mol
InChI Key: MDFLXFYNPWKUEE-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate linkage, making it a versatile intermediate in various chemical reactions .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .

Biology and Medicine: This compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection and deprotection of functional groups. It is also used in the study of enzyme mechanisms and protein modifications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in organic synthesis for the protection of amino groups .

Mode of Action

The compound, also known as “[2-(4-METHOXY-PHENYL)-2-OXO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER”, is likely to interact with its targets through a process known as deprotection. This involves the removal of the N-tert-butyloxycarbonyl (N-Boc) group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Biochemical Pathways

The removal of the N-Boc group can enable further reactions to occur, leading to the formation of new compounds .

Result of Action

The primary result of the action of “tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate” is the removal of the N-Boc group from various substrates. This can enable further reactions to occur, leading to the synthesis of new compounds . The exact molecular and cellular effects of this action would depend on the specific context in which the compound is used.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the deprotection reactions take place under room temperature conditions . Other factors, such as the presence of other chemicals and the pH of the environment, could also potentially influence the action of the compound.

Safety and Hazards

While specific safety and hazard information for TBME was not found in the search results, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate
  • tert-butyl N-[2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate
  • tert-butyl N-[2-(4-methoxyphenyl)-2-aminomethyl]carbamate

Uniqueness: tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFLXFYNPWKUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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